molecular formula C26H28N2O2 B296951 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide

2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide

Cat. No. B296951
M. Wt: 400.5 g/mol
InChI Key: WIHOLXCYYHIGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide, also known as TBB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.

Mechanism of Action

2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide works by inhibiting the activity of several kinases such as glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 2 (CDK2), and protein kinase CK2. These kinases play a crucial role in various cellular processes such as cell cycle progression, apoptosis, and inflammation. By inhibiting these kinases, 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide can modulate these processes and prevent the progression of diseases.
Biochemical and Physiological Effects:
2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of GSK-3β. It also has anti-inflammatory effects by inhibiting the activity of protein kinase CK2. 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide has also been found to have neuroprotective effects by inhibiting the activity of CDK2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide in lab experiments is its specificity towards certain kinases. This allows researchers to selectively target specific signaling pathways and study their effects. However, 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide has been found to have low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide in scientific research. One potential application is in the treatment of Alzheimer's disease, as 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide has been found to have neuroprotective effects. Another potential application is in the treatment of cancer, as 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide has been found to induce apoptosis in cancer cells. Further studies are needed to explore these potential applications and to optimize the use of 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide in scientific research.

Synthesis Methods

The synthesis of 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with N-(1-phenylethyl)aniline to form 2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide.

Scientific Research Applications

2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide has been extensively studied for its potential in treating various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of these diseases.

properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C26H28N2O2/c1-18(19-10-6-5-7-11-19)27-25(30)22-12-8-9-13-23(22)28-24(29)20-14-16-21(17-15-20)26(2,3)4/h5-18H,1-4H3,(H,27,30)(H,28,29)

InChI Key

WIHOLXCYYHIGTO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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